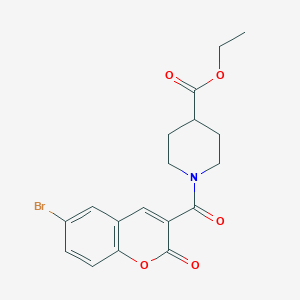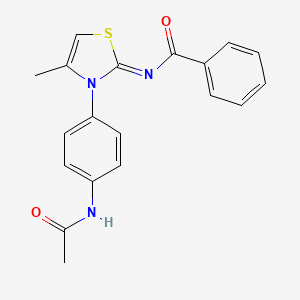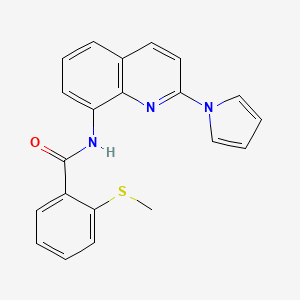
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-phenylethanone” is a complex organic molecule. It contains a phenyl ring, a piperazine ring, and multiple hydroxyl groups . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a phenyl ring attached to a piperazine ring via a methylene bridge, with additional phenyl and ketone groups attached . The hydroxyl groups would likely contribute to the compound’s polarity and could be involved in hydrogen bonding.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The phenyl rings might undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions with electrophiles . The hydroxyl groups could be involved in various reactions, such as esterification or dehydration.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple hydroxyl groups could increase its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on its specific molecular structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research into compounds with similar structural features has led to advancements in organic synthesis techniques and the development of novel chemical entities. For instance, electrochemical methods have been used to synthesize new phenylpiperazine derivatives, offering an environmentally friendly and efficient approach for creating compounds with potential therapeutic uses (Nematollahi & Amani, 2011). Additionally, the synthesis and study of charge-transfer complexes involving 1-methylpiperazine and various acceptors have provided insights into the electronic and structural characteristics of these complexes, which could inform the development of novel materials or pharmaceuticals (Fakhro et al., 2010).
Pharmacological Activities
Compounds bearing the phenylpiperazine moiety have been explored for their wide range of biological activities. Studies have shown that these compounds exhibit promising anti-inflammatory, analgesic, antibacterial, and antifungal properties. For example, a series of arylpiperazine derivatives synthesized for neuropathic pain treatment demonstrated potent analgesic activities in pharmacological tests, suggesting the therapeutic potential of such compounds in managing pain (Chen et al., 2011). Furthermore, the synthesis of mono Mannich bases with piperazines has been evaluated for their cytotoxic and carbonic anhydrase inhibitory effects, highlighting their potential as anticancer agents (Tuğrak et al., 2019).
Catalytic Applications
Research on coordination compounds related to the chemical structure of interest has uncovered their utility as catalysts in various chemical reactions. For example, Cd(II) coordination compounds have been used as heterogeneous catalysts for the microwave-assisted peroxidative oxidation of toluene and 1-phenylethanol, showcasing the potential of such compounds in facilitating environmentally friendly and efficient chemical transformations (Sutradhar et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-21-9-11-22(12-10-21)14-17-18(23)8-7-16(20(17)25)19(24)13-15-5-3-2-4-6-15/h2-8,23,25H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZXDRKFYKHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2663083.png)
![Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2663085.png)
![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)


![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)



